molecular formula C14H13N3O5S B11036194 methyl 2-[2-[2-(2-methoxybenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate

methyl 2-[2-[2-(2-methoxybenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate

Cat. No.: B11036194
M. Wt: 335.34 g/mol
InChI Key: DFVAFEBKWPAWLY-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-[2-(2-methoxybenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is a complex organic compound featuring a thiazole ring, a methoxybenzoyl group, and a hydrazino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-[2-(2-methoxybenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Introduction of the Methoxybenzoyl Group: This step involves the acylation of the thiazole ring with 2-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Hydrazino Linkage Formation: The hydrazino group is introduced by reacting the intermediate with hydrazine hydrate under reflux conditions.

    Final Esterification: The final step involves esterification with methyl chloroacetate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems would be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl group, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, it can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.

Medicine

The compound shows promise in medicinal chemistry for developing new drugs, particularly those targeting bacterial or fungal infections due to the thiazole ring’s known bioactivity.

Industry

In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-[2-[2-(2-methoxybenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring can interact with active sites, while the methoxybenzoyl group can enhance binding affinity through hydrophobic interactions. The hydrazino linkage may also play a role in forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxybenzoate: A simpler ester with a methoxybenzoyl group but lacking the thiazole and hydrazino components.

    2-Methoxybenzoyl chloride: Used as an intermediate in the synthesis of more complex compounds.

    Ethyl (2-methylbenzoyl)acetate: Another ester with a similar benzoyl group but different substituents.

Uniqueness

Methyl 2-[2-[2-(2-methoxybenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is unique due to its combination of a thiazole ring, methoxybenzoyl group, and hydrazino linkage, which confer distinct chemical and biological properties not found in simpler analogs.

This compound’s multifaceted structure makes it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

IUPAC Name

methyl (2E)-2-[(2E)-2-[(2-methoxybenzoyl)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C14H13N3O5S/c1-21-9-6-4-3-5-8(9)12(19)16-17-14-15-13(20)10(23-14)7-11(18)22-2/h3-7H,1-2H3,(H,16,19)(H,15,17,20)/b10-7+

InChI Key

DFVAFEBKWPAWLY-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/2\NC(=O)/C(=C\C(=O)OC)/S2

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=C2NC(=O)C(=CC(=O)OC)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.